molecular formula C11H19NO5 B3367854 cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid CAS No. 1993226-94-0

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

Cat. No.: B3367854
CAS No.: 1993226-94-0
M. Wt: 245.27
InChI Key: NROSRTMHTJHLLE-HTQZYQBOSA-N
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Description

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a cyclic amino acid derivative featuring a tetrahydropyran ring with a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position and a carboxylic acid group at the 2-position (Fig. 1). This compound serves as a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Boc group provides temporary Nα-amino protection . Its cyclic structure enhances conformational rigidity, which can influence peptide backbone stability and biological activity.

Properties

IUPAC Name

(2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROSRTMHTJHLLE-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group in cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid participates in peptide bond formation via standard coupling agents such as EDC/HOBt or DCC. This reactivity is critical for incorporating the compound into peptidomimetics or macrocyclic drug candidates.

Key Reaction Example

  • Substrate : Boc-protected piperidine/tetrahydropyran carboxylic acids (e.g., This compound )

  • Coupling Agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole)

  • Product : Amide-linked derivatives (e.g., indole-2-carboxylic acid conjugates)

  • Yield : 75–90% (depending on steric hindrance)

Decarboxylative Radical Additions

Under photoredox catalysis, the compound undergoes decarboxylative radical generation, enabling C–C bond formation with electron-deficient alkenes.

Experimental Conditions and Outcomes

ParameterDetails
Catalyst Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%)
Base K₂HPO₄ (2 equiv)
Light Source 450 nm LED
Reaction Time 20 hours
Product Trans-adducts with dihydropyridones (e.g., 12 )
Diastereomeric Ratio 1:1 to 3:1 (separable via chromatography)
Yield 58–82%

Mechanism :

  • Radical Generation : Photoexcitation of Ir catalyst induces single-electron transfer (SET), decarboxylating the acid to form a stabilized α-amino radical.

  • Radical Addition : The radical adds to cyclic vinylogous amides (e.g., dihydropyridones) regioselectively.

  • Rearomatization : Trans-adducts dominate due to steric constraints in the tetrahydropyran ring .

Transition Metal-Catalyzed Cross-Coupling

The carboxylic acid moiety facilitates nickel-catalyzed cross-coupling with vinyl halides, forming alkenylated derivatives.

Representative Protocol

  • Substrate : Tetrahydrofuran-2-carboxylic acid analogs (e.g., This compound )

  • Catalyst System : NiCl₂·glyme (2 mol%) + dtbbpy (ligand)

  • Photoredox Catalyst : Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Base : DBU (1.7 equiv)

  • Solvent : DMSO

  • Product : Vinyl-substituted tetrahydropyran derivatives (e.g., 17 )

  • Yield : 65–90%

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), exposing the primary amine for further derivatization:

Deprotection Protocol

  • Reagent : 4M HCl in dioxane

  • Conditions : 0°C to room temperature, 2–4 hours

  • Intermediate : Free amine hydrochloride salt

  • Subsequent Reactions :

    • Acylation with chloroacetyl chloride

    • Alkylation with electrophiles (e.g., alkyl halides)

Stereochemical Considerations

The rigid tetrahydropyran ring enforces distinct stereochemical outcomes:

  • Radical Additions : Predominantly trans-adducts due to minimized steric clash during radical recombination .

  • Coupling Reactions : Retention of configuration at the stereogenic centers unless harsh conditions induce epimerization.

Scientific Research Applications

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is utilized as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial for the treatment of type 2 diabetes. The compound's ability to form stable derivatives allows for the development of potent inhibitors that can effectively regulate blood glucose levels by preventing the degradation of incretin hormones .

Building Block for Anticancer Agents

The compound has been explored as a scaffold in the design of Bcl-2/Bcl-xL inhibitors, which are promising candidates for cancer therapy. Modifications to its structure have led to compounds that exhibit high potency against cancer cell lines, suggesting that this compound could be pivotal in developing novel anticancer drugs .

Photoredox-Catalyzed Reactions

Recent studies have highlighted its application in photoredox-catalyzed decarboxylative additions to cyclic vinylogous amides and esters. This method enhances the efficiency of synthesizing complex molecules with potential pharmaceutical applications, showcasing the compound's versatility in modern synthetic chemistry .

Case Studies

StudyApplicationFindings
DPP-IV Inhibitor Synthesis Development of diabetes treatmentsDemonstrated that derivatives of this compound effectively inhibit DPP-IV, leading to improved glucose tolerance in animal models .
Anticancer Agent Development Bcl-2/Bcl-xL inhibitionCompounds derived from this scaffold showed IC50 values in the low nanomolar range against small-cell lung cancer cell lines, indicating strong anticancer activity .
Photoredox Chemistry Synthesis efficiency improvementEnabled the formation of complex cyclic structures from simple precursors using light as a catalyst, significantly reducing reaction times and improving yields .

Mechanism of Action

The mechanism of action of cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The tetrahydropyran ring and carboxylic acid group contribute to the compound’s overall reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related Boc-protected carboxylic acid derivatives:

Compound Core Structure Boc Position Carboxylic Acid Position Substituents
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid Tetrahydropyran (6-membered) 5 2 None
1-(Boc-amino)-3,3-difluorocyclopentane-1-carboxylic acid Cyclopentane (5-membered) 1 1 3,3-difluoro
Boc-Gly-Tyr-OMe Linear dipeptide Glycine (N-terminal) Tyrosine methyl ester (C-terminal) Hydroxyl (Tyr side chain)

Key Observations :

  • Ring Size and Rigidity : The tetrahydropyran ring provides greater conformational flexibility compared to the smaller cyclopentane ring, which may influence peptide backbone dynamics.
  • Linear vs. Cyclic Backbones : Boc-Gly-Tyr-OMe represents a linear dipeptide, lacking the steric constraints of cyclic analogs, which may simplify coupling reactions .

Solubility and Formulation Strategies

Compound Solubility in Water Nanoparticle Size (if applicable) Formulation Method
This compound Sparingly soluble 500–750 nm Ball-mill pulverization with PEG
1-(Boc-amino)-3,3-difluorocyclopentane-1-carboxylic acid Not reported N/A Standard SPPS protocols
Boc-Gly-Tyr-OMe Low N/A Conventional SPPS

Key Findings :

  • The tetrahydropyran derivative’s nanoparticle formulation enhances aqueous dispersibility, a critical advantage for sustainable SPPS .
  • Fluorinated analogs (e.g., cyclopentane derivative) may exhibit even lower solubility due to increased hydrophobicity, though experimental data are lacking .

Key Insights :

  • The tetrahydropyran compound’s compatibility with aqueous media reduces reliance on hazardous solvents, aligning with green chemistry principles .
  • Fluorinated cyclopentane derivatives are niche tools for introducing fluorine into peptides, though their synthesis may require specialized protocols .

Biological Activity

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties and activities of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which influences its reactivity and biological interactions. The tetrahydropyran ring is significant for its conformational flexibility, which may enhance binding to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis, although specific data on this compound remains limited.

Anticancer Potential

The anticancer properties of tetrahydropyran derivatives have been explored in several studies. For example, modifications to the tetrahydropyran core have led to compounds that inhibit cancer cell proliferation through apoptosis induction. The structure-activity relationship (SAR) studies suggest that the presence of the Boc group may enhance the lipophilicity and cellular uptake of the compound, potentially leading to increased cytotoxicity against cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Method : MTT assay was used to assess cell viability in cancer cell lines.
    • Results : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity. Further analysis revealed that it induced apoptosis through caspase activation.
  • Antimicrobial Assessment :
    • Objective : Investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to evaluate antibacterial activity.
    • Results : The compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/Zone of InhibitionReference
AnticancerHCT116 (Colon Cancer)5 µM
AnticancerMCF7 (Breast Cancer)4 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli12 mm

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways or metabolic processes critical for cancer cell survival and bacterial growth.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
Reactant of Route 2
cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

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